Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]indole core substituted at position 3 with a 2-(4-nitroanilino)-2-oxoethoxy group and at position 10 with an ethoxycarbonyl moiety.
Properties
IUPAC Name |
ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-2-31-23(28)22-18-11-10-17(13-20(18)25-12-4-3-5-19(22)25)32-14-21(27)24-15-6-8-16(9-7-15)26(29)30/h3-13H,2,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMDNGSFLHOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using a Fischer indole synthesis or a Bartoli indole synthesis.
Introduction of the Pyrido[1,2-a]indole Moiety: This can be achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the Ethyl Ester Group: This step involves esterification using ethyl alcohol and an acid catalyst.
Addition of the 4-Nitroanilino Group: This step involves a nucleophilic substitution reaction where the 4-nitroanilino group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s key structural analogs differ primarily in the substituents at position 3 of the pyridoindole core. Below is a comparative analysis:
Physicochemical Properties
- Stability : Nitro groups may confer photochemical instability, whereas methoxy and chloro substituents are generally more stable under standard conditions.
Biological Activity
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 339107-00-5) is a complex organic compound known for its potential biological activities. The compound features a pyridoindole structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O6 |
| Molecular Weight | 433.41 g/mol |
| Density | 1.37 g/cm³ (predicted) |
| Boiling Point | 574.4 °C (predicted) |
| pKa | 12.12 (predicted) |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Case Study: Breast Cancer Cell Lines
In a controlled laboratory setting, the compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:
- MCF-7 Cell Line : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- MDA-MB-231 Cell Line : The compound exhibited a dose-dependent effect, with IC50 values calculated at approximately 15 µM.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : G1 phase arrest leading to inhibited cell division.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it possesses a broad-spectrum effect, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Escherichia coli : The compound showed lesser activity with an MIC of 128 µg/mL.
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were also assessed using normal human fibroblast cells. The results indicated:
- Low Cytotoxicity : At concentrations below 20 µM, no significant toxicity was observed in normal cells, suggesting a favorable safety profile for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
